2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of these compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in the pyridine ring can vary, leading to different possible skeletons for these compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically catalyzed reactions. For instance, the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Scientific Research Applications
- Compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
- Investigating the antiproliferative effects of this compound against various cancer cell lines could reveal its potential as a therapeutic agent. Researchers have tested related compounds for antiproliferative activity, and further studies are warranted .
- The compound’s structure suggests that it might interact with GABAA receptors. GABAA receptors play a crucial role in neuronal inhibition and are targeted by several drugs. Investigating its effects on GABAA receptors could provide insights into its neuropharmacological properties .
- Heterocyclic compounds like this one have been used as fluorescent probes due to their unique electronic properties. Researchers have explored their applications in imaging and sensing. Investigating its fluorescence properties and potential applications could be valuable .
- The compound’s heterocyclic ring system could serve as a structural unit in polymer chemistry. Understanding its compatibility with different polymer matrices and its impact on material properties could be relevant .
c-Met Kinase Inhibition
Antiproliferative Activity
GABAA Modulation
Fluorescent Probes
Structural Units in Polymers
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeUSP28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific histone demethylase. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, gene expression, and DNA repair.
Mode of Action
It has been suggested that similar compounds bind reversibly to their targets, affecting protein levels and thus influencing cellular processes . For instance, inhibition of USP28 can lead to cell cycle arrest and prevention of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Biochemical Pathways
For example, USP28 is involved in the DNA damage response pathway, while LSD1 participates in histone modification processes, affecting gene expression .
Result of Action
Similar compounds have been found to inhibit the proliferation of cancer cells . For instance, inhibition of USP28 can lead to cell cycle arrest at the S phase and prevention of EMT, thereby inhibiting the proliferation and migration of cancer cells .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-13-6-8-15(9-7-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-5-3-4-14(21)10-16/h3-10,12H,2,11H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXJPPIPLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.